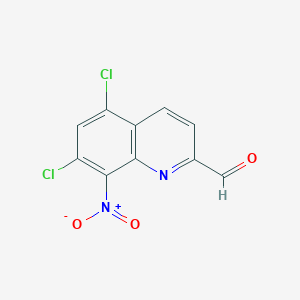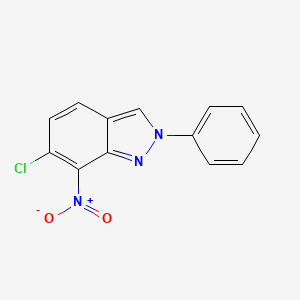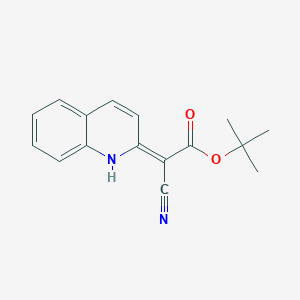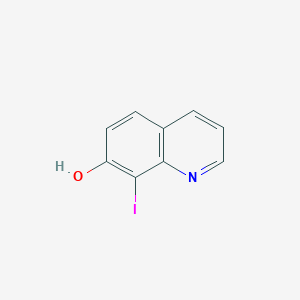
Phenyl 4-formyl-2-methoxy-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Formil-2-metoxi-6-metilbenzoato de fenilo es un compuesto orgánico con la fórmula molecular C16H14O4 y un peso molecular de 270.28 g/mol . Este compuesto es un derivado del ácido benzoico, específicamente un éster fenilo del ácido 4-formil-2-metoxi-6-metilbenzoico . Se caracteriza por la presencia de un grupo formilo, un grupo metoxi y un grupo metilo en el anillo de benceno, lo que lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
La síntesis del 4-Formil-2-metoxi-6-metilbenzoato de fenilo típicamente implica la esterificación del ácido 4-formil-2-metoxi-6-metilbenzoico con fenol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster . Las condiciones de reacción a menudo incluyen la reflujo de los reactivos en un disolvente orgánico como diclorometano o tolueno.
Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo emplean reactores de flujo continuo y sistemas automatizados para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
El 4-Formil-2-metoxi-6-metilbenzoato de fenilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo formilo se puede reducir a un grupo hidroximetilo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo metoxi se puede sustituir con otros nucleófilos en condiciones apropiadas. Por ejemplo, la desmetilación se puede lograr utilizando tribromuro de boro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y temperaturas y presiones variables dependiendo de la reacción específica.
Aplicaciones Científicas De Investigación
El 4-Formil-2-metoxi-6-metilbenzoato de fenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Sus grupos funcionales permiten modificaciones químicas adicionales, lo que lo hace valioso en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas debido a su similitud estructural con compuestos naturales.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 4-Formil-2-metoxi-6-metilbenzoato de fenilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en las vías metabólicas o los procesos celulares. El grupo formilo puede actuar como electrófilo, participando en reacciones de adición nucleofílica, mientras que los grupos metoxi y metilo pueden influir en la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
El 4-Formil-2-metoxi-6-metilbenzoato de fenilo se puede comparar con otros compuestos similares, tales como:
4-Bromo-2-metoxi-6-metilbenzoato de fenilo: Este compuesto tiene un átomo de bromo en lugar de un grupo formilo, lo que altera significativamente su reactividad y aplicaciones.
6-Benciloxi-4-formil-2-metil-3-(trifluorometil)benzoato de fenilo: Este compuesto tiene grupos benciloxi y trifluorometilo adicionales, lo que lo hace más complejo y potencialmente más reactivo.
4-Bromo-6-[(1,1-dimetiletóxi)carbonil]oxi]-3-metoxi-2-metilbenzoato de fenilo: Este compuesto presenta un grupo protector voluminoso, que puede influir en su comportamiento químico y aplicaciones.
La singularidad del 4-Formil-2-metoxi-6-metilbenzoato de fenilo radica en su combinación específica de grupos funcionales, que proporcionan un equilibrio de reactividad y estabilidad, lo que lo hace adecuado para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
phenyl 4-formyl-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
RWMIQGDTZVRJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)





![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
